molecular formula C25H31N B102302 Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- CAS No. 18198-06-6

Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-

カタログ番号 B102302
CAS番号: 18198-06-6
分子量: 345.5 g/mol
InChIキー: GWMLIYHWZMOEJW-RCCKNPSSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-, also known as U-50,488H, is a kappa-opioid receptor agonist that has been widely studied for its potential therapeutic uses in various fields of medicine.

作用機序

Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- exerts its effects by binding to and activating kappa-opioid receptors, which are widely distributed throughout the central and peripheral nervous systems. Activation of these receptors leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and other effects.
Biochemical and Physiological Effects:
Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, diuresis, and dysphoria. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

実験室実験の利点と制限

One advantage of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- for lab experiments is its high potency and selectivity for kappa-opioid receptors, which allows for precise and specific modulation of these receptors. However, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- also has some limitations, including its potential for producing dysphoric effects and its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for research on Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-. One area of interest is the development of novel kappa-opioid receptor agonists with improved pharmacological properties, such as increased potency, solubility, and selectivity. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- on neurotransmitter release and receptor signaling. Additionally, further research is needed to determine the potential therapeutic uses of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- in various fields of medicine.

合成法

The synthesis of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- involves the condensation of ethyl 3-oxobutanoate with 1,2,3,4-tetrahydroisoquinoline, followed by the reduction of the resulting ketone with sodium borohydride. The final step involves the reaction of the reduced ketone with benzaldehyde in the presence of p-toluenesulfonic acid to yield Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-.

科学的研究の応用

Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, addiction treatment, and psychiatric disorders. In pain management, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to produce analgesic effects without the development of tolerance or dependence, making it a promising alternative to traditional opioids. In addiction treatment, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to reduce drug-seeking behavior in animal models of addiction. In psychiatric disorders, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to have anxiolytic and antidepressant effects.

特性

CAS番号

18198-06-6

製品名

Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-

分子式

C25H31N

分子量

345.5 g/mol

IUPAC名

11-[(2E)-3,7-dimethylocta-2,6-dienyl]-10,12-dihydro-5H-benzo[d][2]benzazocine

InChI

InChI=1S/C25H31N/c1-20(2)9-8-10-21(3)15-16-26-18-24-13-6-4-11-22(24)17-23-12-5-7-14-25(23)19-26/h4-7,9,11-15H,8,10,16-19H2,1-3H3/b21-15+

InChIキー

GWMLIYHWZMOEJW-RCCKNPSSSA-N

異性体SMILES

CC(=CCC/C(=C/CN1CC2=CC=CC=C2CC3=CC=CC=C3C1)/C)C

SMILES

CC(=CCCC(=CCN1CC2=CC=CC=C2CC3=CC=CC=C3C1)C)C

正規SMILES

CC(=CCCC(=CCN1CC2=CC=CC=C2CC3=CC=CC=C3C1)C)C

同義語

6-[(E)-3,7-Dimethyl-2,6-octadienyl]-5,6,7,12-tetrahydrodibenz[c,f]azocine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。